molecular formula C3H3I2N3 B2740178 4,5-Diiodo-2-methyl-triazole CAS No. 859790-39-9

4,5-Diiodo-2-methyl-triazole

Cat. No. B2740178
CAS RN: 859790-39-9
M. Wt: 334.887
InChI Key: BSKDIWXXWQOPDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical flow synthesis of 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The synthesis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was achieved with 4,5-dicyano-2H-1,2,3-triazole as the raw material .


Molecular Structure Analysis

The structure of 4,5-Diiodo-2-methyl-triazole consists of a triazole ring with two iodine atoms and a methyl group attached to it.


Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1 H - and -2-methoxymethyl-2 H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with various reagents to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Diiodo-2-methyl-triazole include a molecular weight of 334.89, a melting point of 129-130 °C, a boiling point of 344.4±52.0 °C (Predicted), and a density of 3.14±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Medicinal and Pharmaceutical Chemistry

Compounds containing a triazole, like 4,5-Diiodo-2-methyl-triazole, are significant heterocycles that exhibit broad biological activities . They have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

Anticancer Applications

Triazole compounds have shown promising results in anticancer research . For instance, Letrozole, Anastrozole, and Vorozole, which are effective anticancer drugs, have triazole derivatives in their structures .

Antimicrobial Applications

Triazole compounds have been found to have antimicrobial properties . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities, such as antibacterial effects .

Antiviral Applications

Triazole compounds have also been used in the treatment of viral infections . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is a notable example .

Agrochemistry

Triazole compounds have important application value in agrochemistry . They have been used in the development of new pesticides and herbicides .

Material Chemistry

Triazole compounds have found applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds, making them useful in the development of new materials .

Energetic Compounds

4,5-Diiodo-2-methyl-triazole has been used as a precursor for a new family of energetic compounds . These compounds have been used in a variety of applications, including propellants, explosives, and pyrotechnics .

Synthesis of Other Compounds

4,5-Diiodo-2-methyl-triazole can be used in the synthesis of other compounds . For example, in 2017, Benassi et al. composed a variety of 4,5-dihydro-1H-1,2,4-triazole from various amide hydrazones .

Safety and Hazards

4,5-Diiodo-2-methyl-triazole should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4,5-diiodo-2-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3I2N3/c1-8-6-2(4)3(5)7-8/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKDIWXXWQOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3I2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diiodo-2-methyl-triazole

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